molecular formula C17H20N2 B3354786 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole CAS No. 61119-84-4

2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole

Cat. No.: B3354786
CAS No.: 61119-84-4
M. Wt: 252.35 g/mol
InChI Key: OOWNZMAMEIOHSE-UHFFFAOYSA-N
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Description

2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole is a complex organic compound characterized by its unique bicyclic structure fused with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic azabicyclo[2.2.2]octane core, which is then functionalized with an ethenyl group. The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reaction. Reaction conditions generally include the use of organic solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are often recycled to minimize waste and reduce costs. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole is studied for its potential as a ligand for various biological targets, including neurotransmitter receptors and enzymes. Its interactions with these targets can provide insights into their function and aid in the development of new therapeutic agents.

Medicine

Medicinally, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. The bicyclic structure may enhance its binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-pyrrole
  • 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-pyridine
  • 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole stands out due to the presence of the indole moiety, which is known for its significant biological activity. The combination of the bicyclic structure with the indole ring enhances its potential for diverse applications in medicinal chemistry and biological research.

This detailed overview provides a comprehensive understanding of 2-(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-1H-indole, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWNZMAMEIOHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660335
Record name 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61119-84-4
Record name 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 2
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 3
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 4
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 5
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Reactant of Route 6
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole

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